Triethylammonium sulfate

Description

Properties

IUPAC Name |

N,N-diethylethanamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.H2O4S/c1-4-7(5-2)6-3;1-5(2,3)4/h4-6H2,1-3H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNONJXMVMJSMTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2399-73-7, 121-44-8 (Parent) | |

| Record name | Ethanamine, N,N-diethyl-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2399-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanamine, N,N-diethyl-, sulfate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054272296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanamine, N,N-diethyl-, sulfate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

54272-29-6, 27039-85-6 | |

| Record name | Triethylammonium sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54272-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanamine, N,N-diethyl-, sulfate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054272296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, N,N-diethyl-, sulfate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylammonium hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triethylammonium sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Triethylammonium Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis protocols for triethylammonium sulfate, a versatile ionic liquid with applications as a catalyst and solvent in organic synthesis. This document details the preparation of both triethylammonium hydrogen sulfate and this compound, supported by quantitative data, detailed experimental procedures, and visual diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

This compound and its related hydrogen sulfate salt are protic ionic liquids that have gained significant attention in green chemistry. Their ease of preparation, low cost, and efficacy as catalysts make them valuable reagents in various chemical transformations.[1][2][3] This guide will focus on the direct synthesis from triethylamine and sulfuric acid.

Synthesis Protocols

Two primary forms of this compound can be synthesized, depending on the stoichiometry of the reactants: triethylammonium hydrogen sulfate ([Et₃NH][HSO₄]) and this compound ([(Et₃NH)₂][SO₄]).

Synthesis of Triethylammonium Hydrogen Sulfate ([Et₃NH][HSO₄])

This protocol outlines the 1:1 molar reaction of triethylamine and sulfuric acid to yield triethylammonium hydrogen sulfate.

Experimental Protocol:

-

To a three-necked flask equipped with a thermometer and a dropping funnel, add triethylamine (0.1 mol, 10.1 g).[4][5]

-

While stirring, slowly add 98% sulfuric acid (0.1 mol, 9.8 g) dropwise over a period of 1 hour, maintaining the reaction temperature at 60°C. An ice bath can be used to control the temperature of the exothermic reaction.[4][5][6]

-

After the addition is complete, continue stirring the reaction mixture for an additional hour at 70°C to ensure the reaction proceeds to completion.[4][5]

-

To remove any traces of water, heat the resulting residue at 80°C under a high vacuum until a constant weight is achieved.[4][5]

-

The final product is a colorless or light yellow liquid.[7]

Reaction Stoichiometry:

(C₂H₅)₃N + H₂SO₄ → [(C₂H₅)₃NH]⁺[HSO₄]⁻

Synthesis of this compound ([(Et₃NH)₂][SO₄])

This protocol describes the 2:1 molar reaction of triethylamine to sulfuric acid.

Experimental Protocol:

-

In a flask, dilute sulfuric acid with an appropriate solvent to manage the reaction exothermicity.

-

While cooling the solution, gradually add triethylamine (2 molar equivalents) to the dilute sulfuric acid.[7][8]

-

The reaction should be monitored to ensure the complete neutralization of the sulfuric acid.

-

The resulting solution contains this compound.[7][8] Further purification may be required depending on the intended application.

Reaction Stoichiometry:

2(C₂H₅)₃N + H₂SO₄ → [((C₂H₅)₃NH)₂]²⁺[SO₄]²⁻

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of triethylammonium hydrogen sulfate.

| Parameter | Value | Reference |

| Reactants | ||

| Triethylamine | 0.1 mol (10.1 g) | [4][5] |

| Sulfuric Acid (98%) | 0.1 mol (9.8 g) | [4][5] |

| Reaction Conditions | ||

| Addition Temperature | 60°C | [4][5] |

| Post-addition Temperature | 70°C | [4][5] |

| Reaction Time | 2 hours | [4][5] |

| Product | ||

| Compound | Triethylammonium Hydrogen Sulfate | [4][5] |

| Yield | 99% (19.8 g) | [4][5] |

| Appearance | Colorless to light yellow liquid | [7] |

| Characterization | ||

| ¹H NMR (DMSO-d₆), δ (ppm) | 1.18 (t, 3H), 3.10 (m, 2H), 8.89 (s, 1H) | [4][5] |

| Melting Point | -38°C | [7] |

| Boiling Point | ~290°C | [7] |

| Water Content (Karl-Fischer) | 1.43 w/w % | [6] |

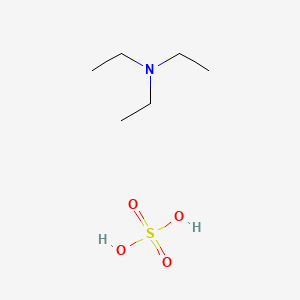

Visual Diagrams

Chemical Reaction Pathway

The following diagram illustrates the acid-base neutralization reaction for the synthesis of triethylammonium hydrogen sulfate.

Caption: Acid-base neutralization reaction for triethylammonium hydrogen sulfate synthesis.

Experimental Workflow

This diagram outlines the general experimental workflow for the synthesis of triethylammonium hydrogen sulfate.

Caption: Step-by-step workflow for the synthesis of triethylammonium hydrogen sulfate.

References

- 1. matec-conferences.org [matec-conferences.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Triethylammonium Hydrogen Sulfate [Et3NH][HSO4]-Catalyzed Rapid and Efficient Multicomponent Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. chembk.com [chembk.com]

- 8. chembk.com [chembk.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Triethylammonium Sulfate

This compound, often abbreviated as [Et₃NH][HSO₄], is a protic ionic liquid that has garnered significant attention in various chemical and pharmaceutical applications. Its unique properties, including low cost, high thermal stability, and catalytic activity, make it a versatile compound in organic synthesis and other fields. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and relevant experimental protocols.

Chemical and Physical Properties

This compound is characterized by its ionic nature, consisting of a triethylammonium cation and a hydrogen sulfate anion. It is a colorless to light yellow, hygroscopic liquid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₆H₁₇NO₄S | [3][4] |

| Molecular Weight | 199.27 g/mol | [4][5] |

| Appearance | Colorless or light yellow liquid | [1] |

| Melting Point | -38 °C | [1] |

| -114.7 °C | [3] | |

| Boiling Point | 290 °C | [1] |

| 90.5 °C at 760 mmHg | [3] | |

| Density | 0.75 g/cm³ | [3] |

| CAS Number | 54272-29-6 | [2][5] |

| Solubility | Soluble in polar solvents like water | [1] |

| Stability | Hygroscopic | [2] |

Note: Discrepancies in reported melting and boiling points may be due to different experimental conditions or the presence of impurities.

Synthesis of this compound

This compound is typically synthesized through a straightforward acid-base neutralization reaction between triethylamine and sulfuric acid.[1][6] This method is cost-effective and generally results in a high yield.[6][7]

Logical Relationship of Synthesis

Caption: Synthesis of this compound from Triethylamine and Sulfuric Acid.

Experimental Protocol: Synthesis of Triethylammonium Hydrogen Sulfate

This protocol is adapted from procedures described in multiple studies.[7][8][9]

Materials:

-

Triethylamine (10.1 g, 0.1 mol)

-

Sulfuric acid (98%) (9.8 g, 0.1 mol)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath (optional, for cooling)

-

Heating mantle or oil bath

-

High-vacuum line

Procedure:

-

Place triethylamine into a round-bottom flask equipped with a magnetic stir bar.

-

Slowly add sulfuric acid dropwise to the triethylamine over a period of 1 hour at a controlled temperature of 60°C.[7] For safety, especially on a larger scale, cooling the reaction mixture may be necessary to manage the exothermic reaction.[1]

-

After the addition is complete, stir the reaction mixture for an additional hour at 70°C to ensure the reaction goes to completion.[7][8]

-

To remove any traces of water, heat the resulting residue at 80°C under a high vacuum until a constant weight is achieved.[8][9]

-

The final product is triethylammonium hydrogen sulfate, typically obtained with a yield of around 99%.[7][8]

Applications in Research and Development

This compound's utility spans various domains of chemical synthesis and biotechnology, primarily owing to its role as a green, reusable catalyst and solvent.[8]

Key Applications:

-

Catalyst in Organic Synthesis: It serves as an efficient catalyst for various organic reactions, including the synthesis of coumarin derivatives, 1,8-dioxo-octahydroxanthenes, and various heterocyclic compounds like pyrido[2,3-d]pyrimidines.[2][7][8][10] Its acidic nature, owing to the hydrogen sulfate anion, facilitates these reactions.[6]

-

Green Solvent: As an ionic liquid, it is considered a "green solvent" due to its low volatility, high thermal stability, and recyclability, offering an environmentally benign alternative to traditional volatile organic solvents.[6][8][11]

-

Electrolyte: It can be used as an electrolyte in electrochemical applications and energy storage devices.[1]

-

Biomass Deconstruction: The hydrogen sulfate anion is effective in catalyzing the hydrolysis of bonds in lignocellulosic biomass, aiding in the separation of cellulose, hemicellulose, and lignin.[3][6]

-

Protein Stabilization: Studies have shown its potential as a protein stabilizer, which is of interest to the pharmaceutical and biotechnology industries for applications like drug delivery.[6][11]

Experimental Workflow: Catalytic Synthesis of Fused Pyridine Derivatives

The following workflow illustrates the use of this compound as a catalyst in a one-pot multicomponent reaction for synthesizing fused pyridine derivatives, a process relevant to the development of pharmacologically active compounds.[8][9]

Caption: Workflow for the [Et₃NH][HSO₄]-catalyzed synthesis of fused pyridine derivatives.

Safety and Handling

While considered a "green" solvent, this compound is not without hazards and should be handled with appropriate safety precautions.

-

Hazards: It can cause skin and serious eye irritation.[12][13] It may also cause respiratory irritation and is harmful if inhaled, swallowed, or in contact with skin.[12] The compound is hygroscopic, meaning it absorbs moisture from the air.

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][13] Avoid breathing dust, fumes, or vapors.[12] Wash hands thoroughly after handling.[13]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][13] Keep away from oxidizing agents and sources of ignition.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[12] It has some toxicity to aquatic organisms, so it should not be discharged into water bodies.[1]

For complete safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[12][13][14]

References

- 1. chembk.com [chembk.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Triethylammonium hydrogen sulfate | C6H17NO4S | CID 129720561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy Online CAS Number 54272-29-6 - TRC - this compound | LGC Standards [lgcstandards.com]

- 6. matec-conferences.org [matec-conferences.org]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Triethylammonium Hydrogen Sulfate [Et3NH][HSO4]-Catalyzed Rapid and Efficient Multicomponent Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to Triethylammonium Sulfate for Researchers and Drug Development Professionals

Introduction: Triethylammonium sulfate is a versatile ionic liquid that exists in two primary forms: Triethylammonium Hydrogen Sulfate ([TEA][HSO₄]) and Bis(triethylammonium) Sulfate ([TEA]₂[SO₄]). This guide provides an in-depth overview of their chemical properties, synthesis, and applications, with a particular focus on their relevance to researchers, scientists, and professionals in drug development. The most prominently featured and studied form is the hydrogen sulfate, valued for its role as a recyclable, acidic catalyst in organic synthesis.

Physicochemical Properties and Identification

The two common forms of this compound are distinguished by their stoichiometry and CAS numbers. Triethylammonium hydrogen sulfate (CAS: 54272-29-6) consists of a 1:1 molar ratio of triethylammonium cation and hydrogen sulfate anion.[1] Bis(triethylammonium) sulfate (CAS: 2399-73-7) has a 2:1 ratio of the cation to the sulfate anion.[2]

Table 1: Physicochemical Properties of Triethylammonium Hydrogen Sulfate

| Property | Value | Reference |

| CAS Number | 54272-29-6 | [3] |

| Molecular Formula | C₆H₁₇NO₄S | [4] |

| Molecular Weight | 199.27 g/mol | [1] |

| Appearance | Colorless or light yellow liquid | [5] |

| Melting Point | -114.7 °C | [4] |

| Boiling Point | 90.5 °C at 760 mmHg | [4] |

| Density | 0.75 g/cm³ | [4] |

| Solubility | Soluble in polar solvents like water | [5] |

Table 2: Physicochemical Properties of Bis(triethylammonium) Sulfate

| Property | Value | Reference |

| CAS Number | 2399-73-7 | [6] |

| Molecular Formula | C₁₂H₃₂N₂O₄S | [2] |

| Molecular Weight | 300.46 g/mol | [] |

| Boiling Point | 397 °C at 760 mmHg | [6] |

| Vapor Pressure | 2.07E-07 mmHg at 25 °C | [6] |

Experimental Protocols

Synthesis of Triethylammonium Hydrogen Sulfate ([TEA][HSO₄])

A prevalent method for the synthesis of triethylammonium hydrogen sulfate is through the acid-base neutralization reaction of triethylamine and sulfuric acid.[8]

Protocol:

-

In a round-bottom flask, place 10.1 g (0.1 mmol) of triethylamine.

-

While stirring and maintaining the temperature at 60 °C, slowly add 9.8 g (0.1 mmol) of 98% sulfuric acid dropwise over a period of 1 hour.

-

After the addition is complete, continue stirring the reaction mixture for an additional hour at 70 °C to ensure the reaction goes to completion.

-

To remove any traces of water, heat the resulting residue at 80 °C under a high vacuum until a constant weight is achieved.

-

This process typically yields approximately 19.8 g (99%) of triethylammonium hydrogen sulfate.[9][10]

¹H NMR Data (DMSO-d₆): δ (ppm) 1.18 (t, 3H), 3.10 (m, 2H), 8.89 (s, 1H).[9][10]

References

- 1. Triethylammonium hydrogen sulfate | C6H17NO4S | CID 129720561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. triethylammonium sulphate (2:1) | 2399-73-7 [chemnet.com]

- 3. Buy Online CAS Number 54272-29-6 - TRC - this compound | LGC Standards [lgcstandards.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chembk.com [chembk.com]

- 6. triethylammonium sulphate (2:1)| CAS:#2399-73-7 -Letopharm Limited [letopharm.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

Unraveling the Molecular Weight of Triethylammonium Sulfate: A Technical Guide

A comprehensive analysis for researchers, scientists, and professionals in drug development on the molecular characteristics of triethylammonium sulfate, clarifying the distinctions between its common forms.

The term "this compound" can refer to two distinct chemical entities, each with a unique molecular weight and chemical formula. This guide provides a detailed breakdown of both triethylammonium hydrogen sulfate and this compound (2:1), offering clarity for their application in research and development.

Understanding the Stoichiometry

The composition of this compound is dependent on the molar ratio of triethylamine to sulfuric acid in the reaction. This results in two primary forms:

-

Triethylammonium hydrogen sulfate , formed from a 1:1 molar ratio.

-

This compound (2:1) , resulting from a 2:1 molar ratio of triethylamine to sulfuric acid.

Molecular Weight and Composition

The molecular weight of each compound is a sum of the atomic weights of its constituent atoms. The table below outlines the molecular formula and provides a detailed calculation of the molecular weight for both forms of this compound.

| Compound Name | Molecular Formula | Element | Quantity | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) | Molecular Weight ( g/mol ) |

| Triethylammonium hydrogen sulfate | C₆H₁₇NO₄S | Carbon (C) | 6 | 12.01 | 72.06 | 199.27 [1] |

| Hydrogen (H) | 17 | 1.008 | 17.136 | |||

| Nitrogen (N) | 1 | 14.01 | 14.01 | |||

| Oxygen (O) | 4 | 16.00 | 64.00 | |||

| Sulfur (S) | 1 | 32.07 | 32.07 | |||

| This compound (2:1) | C₁₂H₃₂N₂O₄S | Carbon (C) | 12 | 12.01 | 144.12 | 300.46 [2] |

| Hydrogen (H) | 32 | 1.008 | 32.256 | |||

| Nitrogen (N) | 2 | 14.01 | 28.02 | |||

| Oxygen (O) | 4 | 16.00 | 64.00 | |||

| Sulfur (S) | 1 | 32.07 | 32.07 |

Experimental Protocols

The synthesis of these compounds generally involves the acid-base reaction between triethylamine and sulfuric acid.

Synthesis of Triethylammonium Hydrogen Sulfate (1:1):

-

In a reaction vessel, dissolve a specific molar amount of triethylamine in a suitable aprotic solvent.

-

Slowly add an equimolar amount of concentrated sulfuric acid dropwise to the triethylamine solution while stirring continuously.

-

The reaction is exothermic; maintain the temperature of the reaction mixture using an ice bath.

-

After the addition is complete, continue stirring for a designated period to ensure the reaction goes to completion.

-

The resulting product, triethylammonium hydrogen sulfate, can then be isolated and purified through standard laboratory techniques such as recrystallization or precipitation.

Synthesis of this compound (2:1):

-

Follow the same initial procedure as for the hydrogen sulfate, dissolving triethylamine in an appropriate solvent.

-

In this case, add half the molar equivalent of concentrated sulfuric acid to the triethylamine solution. This maintains a 2:1 molar ratio of triethylamine to sulfuric acid.

-

Control the temperature and stir the mixture as described previously.

-

Isolate and purify the final product, this compound (2:1), using appropriate methods.

Signaling Pathways and Logical Relationships

The formation of these two salts from the precursor molecules can be visualized as a straightforward chemical reaction pathway.

Caption: Formation of triethylammonium salts from reactants.

This in-depth guide clarifies the ambiguity surrounding "this compound" by detailing the molecular weights and formulas of its two primary forms. This information is critical for accurate experimental design and interpretation in various scientific and developmental applications.

References

An In-depth Technical Guide to the Safety of Triethylammonium Sulfate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data for triethylammonium sulfate, also referred to as triethylammonium hydrogen sulfate. The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding of the potential hazards, handling procedures, and emergency responses associated with this compound.

Chemical Identification

| Identifier | Value |

| Chemical Name | Triethylammonium hydrogen sulfate |

| Synonyms | This compound, [TEA][HSO4], [Et3NH][HSO4][1] |

| CAS Number | 54272-29-6[2][3] |

| Molecular Formula | C6H17NO4S[1] |

| Molecular Weight | 199.27 g/mol [3] |

| Canonical SMILES | CCN(CC)CC.OS(=O)(=O)O[1][3] |

Hazard Identification and Classification

Triethylammonium hydrogen sulfate is classified as a hazardous substance. The primary hazards are related to skin, eye, and respiratory irritation.

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315 - Causes skin irritation[4] |

| Serious Eye Damage/Eye Irritation | 2 / 2A | H319 - Causes serious eye irritation[4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335 - May cause respiratory irritation[4] |

GHS Hazard Pictogram:

Signal Word: Warning [4]

Hazard Statements:

-

H315 - Causes skin irritation.[4]

-

H319 - Causes serious eye irritation.[4]

-

H335 - May cause respiratory irritation.[4]

Precautionary Statements:

-

Prevention:

-

Response:

-

P302 + P352 - IF ON SKIN: Wash with plenty of soap and water.[5][6]

-

P304 + P340 - IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

-

P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5][6]

-

P312 - Call a POISON CENTER or doctor if you feel unwell.[5]

-

P332 + P313 - If skin irritation occurs: Get medical advice/attention.[6][8]

-

P362 + P364 - Take off contaminated clothing and wash it before reuse.[5]

-

-

Storage:

-

Disposal:

Physical and Chemical Properties

| Property | Value |

| Appearance | White crystalline solid |

| Molecular Mass | 227.32 g/mol [4] |

| Boiling Point | 90.5°C at 760 mmHg[1] |

| Melting Point | -114.7°C[1] |

| Density | 0.75 g/cm³[1] |

| Solubility | The product is water soluble.[5] |

Experimental Protocols & Handling

General Handling Protocol:

-

Ventilation: Use only outdoors or in a well-ventilated area.[4] Handling should be performed in a well-ventilated place, utilizing local exhaust ventilation where possible.[6]

-

Personal Contact: Avoid all personal contact, including inhalation of dust.[8] Do not breathe dust, fume, gas, mist, vapors, or spray.[4] Avoid contact with skin, eyes, and clothing.

-

Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and face thoroughly after handling.[8] Contaminated work clothes should be laundered separately before reuse.[8]

Storage Protocol:

-

Conditions: Store in a cool, dry, and well-ventilated place.[5][8] Protect from moisture, direct sunlight, and air contact.[4]

-

Containers: Keep containers securely sealed when not in use.[8] Store in original containers.[8]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[5][8]

First-Aid Measures

Experimental Protocol for First-Aid Response:

-

General Advice: Ensure that medical personnel are aware of the material involved and take precautions to protect themselves.[5]

-

In case of Eye Contact:

-

In case of Skin Contact:

-

In case of Inhalation:

-

In case of Ingestion:

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO2).[4] Do not use a heavy water stream.[4]

-

Hazards: Not considered a significant fire risk; however, containers may burn.[8] May emit corrosive fumes in a fire.[8]

-

Protective Equipment: Wear breathing apparatus and protective gloves in the event of a fire.[8]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel.[4] Avoid breathing dust and contact with skin and eyes.[8] Wear protective clothing, gloves, safety glasses, and a dust respirator.[8]

-

Environmental Precautions: Prevent spillage from entering drains or water courses.[8]

-

Containment and Cleanup:

Stability and Reactivity

-

Chemical Stability: Stable under normal conditions.[4]

-

Conditions to Avoid: Direct sunlight, air contact, and moisture.[4]

-

Incompatible Materials: Strong oxidizing agents.[5]

-

Hazardous Decomposition Products: May emit nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chemical-label.com [chemical-label.com]

- 3. Buy Online CAS Number 54272-29-6 - TRC - this compound | LGC Standards [lgcstandards.com]

- 4. lobachemie.com [lobachemie.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Triethylammonium Sulfate: A Versatile Catalyst for Modern Organic Synthesis and Biomass Valorization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Triethylammonium sulfate, a protic ionic liquid, has emerged as a highly efficient and versatile catalyst in a myriad of chemical transformations. Its dual functionality as both a Brønsted acid catalyst and a green, recyclable reaction medium has positioned it as a compelling alternative to conventional, often hazardous, acid catalysts.[1] This technical guide delves into the core mechanisms of action of this compound in key catalytic applications, presenting quantitative data, detailed experimental protocols, and mechanistic pathways to provide a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Core Catalytic Mechanisms of this compound

This compound, with the chemical formula [Et₃NH][HSO₄], primarily functions as a Brønsted acid catalyst. The triethylammonium cation can donate a proton to activate substrates, thereby facilitating a variety of organic reactions. Its ionic nature also allows it to serve as a polar reaction medium, and in some cases, as a phase-transfer catalyst to enhance reaction rates between immiscible reactants.[1]

Applications in Organic Synthesis

This compound has demonstrated remarkable efficacy in catalyzing a range of organic reactions, leading to the synthesis of diverse and valuable molecular scaffolds.

Fischer Esterification

The esterification of carboxylic acids with alcohols, known as the Fischer esterification, is a fundamental reaction in organic synthesis. This compound serves as an excellent catalyst for this transformation, promoting high yields of esters under relatively mild conditions.[2][3]

Mechanism of Action: The catalytic cycle of Fischer esterification facilitated by this compound begins with the protonation of the carbonyl oxygen of the carboxylic acid by the triethylammonium cation. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and elimination of a water molecule to yield the ester and regenerate the catalyst.

Quantitative Data for Fischer Esterification:

| Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acetic Acid | 1-Octanol | 1 g per 20 mmol acid | 90 | 4 | 81 | [4] |

| Acetic Acid | 1-Butanol | 1 g per 10 mmol acid | 90 | 4 | 97 | [5] |

| Acetic Acid | Benzyl Alcohol | 1 g per 10 mmol acid | 90 | 4 | 96 | [5] |

| Butyric Acid | 1-Butanol | 1 g per 10 mmol acid | 90 | 4 | 99 | [5] |

| Octanoic Acid | 1-Butanol | 1 g per 10 mmol acid | 90 | 4 | 94 | [5] |

| Acrylic Acid | 1-Butanol | 1 g per 20 mmol acid | 90 | 4 | 91 | [5] |

| Benzoic Acid | 1-Butanol | 1 g per 10 mmol acid | 90 | 4 | 56 | [5] |

Experimental Protocol for Fischer Esterification:

A mixture of the carboxylic acid (10 mmol), the alcohol (20 mmol), and this compound (1 g) is heated at 90°C for 4 hours under a nitrogen atmosphere. After completion of the reaction, the biphasic mixture is cooled to room temperature. The upper ester layer is separated by decantation, and the lower ionic liquid layer can be recovered and reused for subsequent reactions. The product can be further purified by distillation if required.[4]

Caption: General pathway for Pechmann condensation.

Multicomponent Synthesis of Fused Pyridine Derivatives

This compound has proven to be an exceptional catalyst for the one-pot, multicomponent synthesis of biologically important fused pyridine derivatives, such as pyrazolo[3,4-b]pyridines. [6]This method is characterized by its operational simplicity, high yields, and environmentally benign nature.

Mechanism of Action: The proposed mechanism involves an initial Knoevenagel condensation between an aldehyde and an active methylene compound, catalyzed by the Brønsted acidity of the ionic liquid. This is followed by a Michael addition of an amino-heterocycle to the resulting α,β-unsaturated intermediate. Subsequent intramolecular cyclization and aromatization lead to the final fused pyridine product.

Quantitative Data for Fused Pyridine Synthesis:

| Aldehyde | Active Methylene Compound | Amino-heterocycle | Temperature (°C) | Time (min) | Yield (%) | Reference |

| 4-Chlorobenzaldehyde | Malononitrile | 3-Amino-5-methylpyrazole | 80 | 15 | 95 | [6] |

| Benzaldehyde | Ethyl cyanoacetate | 3-Amino-5-methylpyrazole | 80 | 20 | 92 | [6] |

| 4-Methoxybenzaldehyde | Malononitrile | 3-Amino-5-methylpyrazole | 80 | 15 | 96 | [6] |

| Thiophene-2-carbaldehyde | Malononitrile | 3-Amino-5-methylpyrazole | 80 | 25 | 90 | [6] |

Experimental Protocol for Fused Pyridine Synthesis:

A mixture of the aldehyde (1 mmol), the active methylene compound (1 mmol), the amino-heterocycle (1 mmol), and this compound (1 mmol) is stirred at 80°C under solvent-free conditions for the specified time. Upon completion of the reaction, the mixture is cooled to room temperature, and water is added. The precipitated solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent. [6] Logical Flow of Fused Pyridine Synthesis:

Caption: Logical workflow of fused pyridine synthesis.

Biomass Valorization: Delignification

This compound is a cost-effective and efficient solvent for the pretreatment of lignocellulosic biomass, a critical step in the production of biofuels and bio-based chemicals.

Mechanism of Action: The ionic liquid selectively dissolves lignin and hemicellulose from the biomass matrix, leaving behind a cellulose-rich pulp. The acidic nature of the hydrogen sulfate anion is believed to play a key role in the cleavage of ether and ester linkages within the lignin and hemicellulose polymers.

Quantitative Data for Biomass Pretreatment:

| Biomass | Temperature (°C) | Time (h) | Delignification (%) | Hemicellulose Removal (%) | Reference |

| Miscanthus | 120 | 8 | 85 | 100 | [7] |

| Wheat Straw | 130 | 3 | 80 | 64.4 | [2] |

| Corn Straw | 78 | - | 80 | - | [8] |

| Heavy Metal-Contaminated Willow | 93 | 7.12 | 70.54 | 92.56 | [9] |

Experimental Protocol for Biomass Pretreatment:

The lignocellulosic biomass is mixed with an aqueous solution of this compound (typically 80 wt% in water) at a specific biomass-to-solvent ratio. The mixture is then heated in a sealed reactor at the desired temperature for a set period. After the pretreatment, the cellulose-rich pulp is separated by filtration, washed thoroughly with water, and dried. The lignin can be precipitated from the ionic liquid solution by the addition of water. The ionic liquid can be recovered by evaporating the water and reused.

Biomass Pretreatment Workflow:

Caption: Experimental workflow for biomass pretreatment.

Conclusion

This compound has established itself as a powerful and versatile catalyst with significant potential to advance sustainable chemistry. Its efficacy in a range of important organic transformations and biomass valorization processes, coupled with its low cost and recyclability, makes it an attractive choice for both academic research and industrial applications. This guide provides a foundational understanding of its mechanism of action and practical applications, encouraging further exploration and innovation in the use of this remarkable ionic liquid.

References

- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 2. [PDF] Application of triethylammonium salts as ionic liquid catalyst and medium for Fischer esterification | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. asu.elsevierpure.com [asu.elsevierpure.com]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. Triethylammonium Hydrogen Sulfate [Et3NH][HSO4]-Catalyzed Rapid and Efficient Multicomponent Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the Proton NMR Analysis of Triethylammonium Sulfate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the proton nuclear magnetic resonance (¹H NMR) analysis of triethylammonium sulfate. It is intended for professionals in research and development who utilize this compound and require a thorough understanding of its spectral characteristics for identification, purity assessment, and quality control. This document details the expected ¹H NMR spectral data, outlines experimental protocols for sample preparation and analysis, and provides visual aids to understand the molecular structure and proton relationships.

Introduction to this compound and its NMR Spectroscopy

This compound, [(CH₃CH₂)₃NH]₂SO₄, is an ionic liquid formed by the neutralization of triethylamine with sulfuric acid. It finds applications as a catalyst and a reagent in various chemical syntheses. ¹H NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity verification of such organic salts. The spectrum of the triethylammonium cation is characterized by distinct signals corresponding to the ethyl groups and the acidic N-H proton.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of the triethylammonium cation is reliably predicted based on its structure and data from analogous salts, such as triethylammonium chloride. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

Table 1: Summary of Predicted ¹H NMR Data for the Triethylammonium Cation

| Protons | Multiplicity | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in DMSO-d₆ (ppm) | Integration | Coupling Constant (J) (Hz) |

| -CH₃ (Methyl) | Triplet | ~ 1.43 | ~ 1.18 | 9H | ~ 7.3 |

| -CH₂- (Methylene) | Quartet | ~ 3.17 | ~ 3.10 | 6H | ~ 7.3 |

| N-H (Ammonium) | Broad Singlet | ~ 11.6 - 11.7 | ~ 8.89 | 1H | N/A |

Note: The chemical shift of the N-H proton is highly variable and depends on the solvent, concentration, temperature, and water content of the sample. The values provided are typical but can shift significantly.

Experimental Protocols

Accurate and reproducible ¹H NMR data acquisition requires careful sample preparation and adherence to standard operating procedures for NMR spectroscopy.

Sample Preparation

This compound is often hygroscopic, meaning it readily absorbs moisture from the atmosphere. Proper handling and drying are crucial to obtain a high-quality NMR spectrum, as water can interfere with the signals, particularly the labile N-H proton.

-

Drying the Sample: Dry the this compound sample under a high vacuum for several hours before preparing the NMR sample. This will minimize the presence of water.

-

Choice of Solvent: Select a deuterated solvent that readily dissolves the sample. Common choices for ionic liquids include dimethyl sulfoxide-d₆ (DMSO-d₆), deuterium oxide (D₂O), and chloroform-d (CDCl₃). The choice of solvent will influence the chemical shifts of the protons.

-

Sample Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube to provide a reference signal at 0 ppm.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following are general parameters for acquiring a ¹H NMR spectrum. These may need to be optimized based on the specific NMR spectrometer being used.

-

Spectrometer Frequency: A 300 MHz or higher field spectrometer is recommended for good signal dispersion.

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: Set the acquisition time to at least 2-3 seconds to ensure good resolution.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

Temperature: Run the experiment at a constant temperature, typically 25 °C.

Visualization of Structure and Proton Relationships

The following diagrams, generated using the DOT language, illustrate the structure of the triethylammonium cation and the relationships between its different proton environments.

Data Interpretation and Conclusion

The ¹H NMR spectrum of this compound is readily interpretable. The presence of a triplet and a quartet in a 3:2 integration ratio is a classic signature of an ethyl group. The chemical shifts of these signals are characteristic of an electron-withdrawing ammonium group. The broad singlet corresponding to the N-H proton confirms the protonation of the triethylamine. By following the detailed protocols and utilizing the provided spectral data and visualizations, researchers, scientists, and drug development professionals can confidently identify and assess the purity of this compound, ensuring the quality and integrity of their materials.

An In-depth Technical Guide to the FT-IR Spectroscopy of Triethylammonium Sulfate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of triethylammonium sulfate [(Et₃NH)₂SO₄]. It details the synthesis of this protic ionic liquid, outlines the experimental protocol for its characterization by FT-IR spectroscopy, presents a detailed analysis of its vibrational spectrum, and illustrates its application in pharmaceutical synthesis.

Introduction

This compound (TEAS) is a protic ionic liquid (PIL) that has garnered significant interest in various chemical applications, particularly as a catalyst and solvent in organic synthesis.[1][2] Its non-volatile nature, thermal stability, and tunable acidity make it a greener alternative to conventional volatile organic solvents.[2] In the realm of drug development, TEAS has shown promise as a catalyst in the synthesis of heterocyclic compounds with potential pharmacological activity.[2][3]

FT-IR spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups and elucidate the molecular structure of compounds.[4] By analyzing the absorption of infrared radiation by a sample, a unique spectral fingerprint is obtained, which provides valuable information about the vibrational modes of its chemical bonds.[4] This guide will delve into the synthesis and FT-IR analysis of this compound, providing the necessary details for its preparation and characterization in a research or industrial setting.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base neutralization reaction. The following protocol is adapted from the synthesis of the closely related triethylammonium hydrogen sulfate.[2][5]

Materials:

-

Triethylamine (Et₃N)

-

Sulfuric acid (H₂SO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a stoichiometric amount of triethylamine.

-

Cool the flask in an ice bath to control the exothermic reaction.

-

Slowly add a stoichiometric amount of sulfuric acid dropwise to the triethylamine with continuous stirring. The reaction progress can be monitored by the formation of a single, clear phase.[5]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours to ensure the completion of the reaction.

-

To remove any residual water and volatile impurities, the resulting ionic liquid is then dried under vacuum at an elevated temperature (e.g., 80 °C) until a constant weight is achieved.[2]

FT-IR Spectroscopic Analysis

The following is a general protocol for the FT-IR analysis of this compound, a viscous liquid at room temperature.

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Perkin-Elmer, Thermo Fisher Scientific)[3][6]

-

Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal[4][6]

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the surrounding atmosphere.

-

Sample Application: Place a small drop of the synthesized and dried this compound directly onto the ATR crystal. Ensure complete coverage of the crystal surface for optimal results.

-

Data Acquisition:

-

Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Presentation: FT-IR Spectral Analysis

The FT-IR spectrum of this compound is a composite of the vibrational modes of the triethylammonium cation [(CH₃CH₂)₃NH⁺] and the sulfate anion [SO₄²⁻]. The exact peak positions can be influenced by hydrogen bonding and the overall ionic environment. The following table provides a summary of the expected characteristic vibrational frequencies and their assignments, compiled from spectroscopic studies of triethylammonium salts and sulfate-containing ionic liquids.[7][8][9]

| Wavenumber (cm⁻¹) | Assignment | Description of Vibrational Mode |

| ~3000 - 2800 | ν(N-H) | N-H stretching vibration, often broad due to strong hydrogen bonding. |

| ~2980 - 2880 | ν(C-H) | Asymmetric and symmetric stretching vibrations of the C-H bonds in the ethyl groups. |

| ~1470 - 1440 | δ(C-H) | Bending (scissoring and wagging) vibrations of the CH₂ and CH₃ groups. |

| ~1390 | δ(C-H) | Symmetric bending (umbrella) mode of the CH₃ groups. |

| ~1170 - 1000 | ν(C-N) | Stretching vibrations of the C-N bonds. |

| ~1100 | ν₃(SO₄²⁻) | Asymmetric stretching vibration of the S-O bonds in the sulfate anion (often a strong, broad band). |

| ~980 | ν₁(SO₄²⁻) | Symmetric stretching vibration of the S-O bonds in the sulfate anion. |

| ~615 | ν₄(SO₄²⁻) | Bending vibration of the O-S-O bonds in the sulfate anion. |

| ~450 | ν₂(SO₄²⁻) | Bending vibration of the O-S-O bonds in the sulfate anion. |

Application in Pharmaceutical Synthesis

This compound has been effectively utilized as a catalyst in multicomponent reactions for the synthesis of various heterocyclic compounds that are of interest in drug discovery.[2][3] For instance, it catalyzes the Biginelli reaction for the synthesis of dihydropyrimidinones, which are known to exhibit a wide range of pharmacological activities.[10]

The catalytic activity of this compound stems from its Brønsted acidic nature, where the triethylammonium cation can act as a proton donor to activate reactants.[3][10]

Conclusion

This technical guide has provided a comprehensive overview of the FT-IR spectroscopy of this compound. The detailed protocols for its synthesis and FT-IR analysis, coupled with the tabulated spectral data, offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. The illustration of its catalytic role in pharmaceutical synthesis highlights the practical applications of this versatile protic ionic liquid. The information presented herein should facilitate the effective utilization and characterization of this compound in various scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Triethylammonium Hydrogen Sulfate [Et3NH][HSO4]-Catalyzed Rapid and Efficient Multicomponent Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Using FT-IR Spectroscopy to Measure Charge Organization in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. matec-conferences.org [matec-conferences.org]

- 6. juser.fz-juelich.de [juser.fz-juelich.de]

- 7. Infrared spectroscopic study of interionic hydrogen bonds in triethylammonium salts - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

The Rise of a Versatile Ionic Liquid: A Technical Guide to Triethylammonium Sulfate

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triethylammonium sulfate, a protic ionic liquid, has emerged as a significant compound in various chemical applications, prized for its low cost, thermal stability, and environmentally friendly characteristics. This technical guide delves into the discovery, history, synthesis, and multifaceted applications of this compound. It provides researchers, scientists, and drug development professionals with a comprehensive overview, including detailed experimental protocols, quantitative data, and visual representations of its synthesis and utility. The information presented herein is curated to facilitate a deeper understanding and broader application of this versatile ionic liquid.

Discovery and History

While a precise timeline for the initial discovery of this compound is not extensively documented, its conceptualization is rooted in the fundamental principles of acid-base chemistry. The synthesis is a straightforward neutralization reaction between the readily available triethylamine and sulfuric acid.[1][2][3] The compound gained significant attention more recently with the rise of interest in ionic liquids (ILs) as "green solvents" and catalysts.[4][5][6] Researchers have identified it as a low-cost alternative to more expensive and complex ionic liquids, with an estimated production cost as low as $1.24 per kilogram.[1][6] Its journey from a simple ammonium salt to a key player in sustainable chemistry underscores the ongoing evolution of chemical synthesis and process design.

Synthesis and Properties

The synthesis of this compound is a simple, high-yield, one-step process involving the reaction of triethylamine with sulfuric acid.[2][3] This acid-base neutralization is exothermic and typically performed with cooling to control the reaction temperature.[7][8] The resulting product is a colorless to light yellow liquid or a white crystalline solid, depending on the stoichiometry and subsequent purification steps.[7][9]

Physicochemical Properties

This compound exhibits several notable properties that contribute to its utility in various applications.

| Property | Value | References |

| Molecular Formula | C6H15N·xH2O4S | [10] |

| Appearance | Colorless or light yellow liquid/White crystalline solid | [7][9] |

| Melting Point | Approx. -38 °C | [7] |

| Boiling Point | Approx. 290 °C | [7] |

| Solubility | Good solubility in polar solvents such as water | [7] |

| pKa of conjugate acid | 10.75 (for triethylammonium ion) | [11] |

Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique for confirming the synthesis of this compound.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| ¹H NMR (DMSO-d₆) | 1.18 | triplet | -CH₃ | [4][5][12] |

| 3.10 | multiplet | -CH₂- | [4][5][12] | |

| 8.89 | singlet | N-H | [4][5][12] |

Experimental Protocols

General Synthesis of Triethylammonium Hydrogen Sulfate ([Et₃NH][HSO₄])

This protocol is adapted from several literature sources and provides a general method for the laboratory-scale synthesis of triethylammonium hydrogen sulfate.[4][5][12]

Materials:

-

Triethylamine (10.1 g, 0.1 mol)

-

Sulfuric acid (98%) (9.8 g, 0.1 mol)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Place triethylamine into a round-bottom flask equipped with a magnetic stirrer.

-

Cool the flask in an ice bath.

-

Slowly add sulfuric acid dropwise from a dropping funnel to the triethylamine with continuous stirring over a period of 1 hour. The temperature should be maintained at or below 60 °C.

-

After the addition is complete, continue stirring the reaction mixture for an additional hour at 70 °C to ensure the reaction goes to completion.

-

To remove any traces of water, the residue can be heated at 80 °C under high vacuum until a constant weight is achieved.

Expected Yield: 99% (19.8 g)[4][5][12]

Applications in Research and Development

This compound's favorable properties have led to its application in a wide range of chemical processes.

As a Catalyst

It has proven to be an efficient catalyst in various organic reactions.[7][10] Its acidic nature, stemming from the hydrogen sulfate anion, allows it to act as a Brønsted acid catalyst.[1]

-

Multicomponent Reactions: It catalyzes the synthesis of complex heterocyclic compounds like pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines with excellent yields.[4][5]

-

Condensation Reactions: It is used in Pechmann condensations for the synthesis of coumarin derivatives.[12][13]

As a "Green" Solvent

Due to its low vapor pressure, high thermal stability, and good solubility for a range of compounds, it is considered an environmentally benign alternative to volatile organic solvents.[1][4][5]

-

Biomass Delignification: It is effective in the pretreatment of lignocellulosic biomass to separate lignin from cellulose and hemicellulose, a key step in the production of biofuels and other bio-based products.[1][14]

In Electrochemistry

This compound can be used as an electrolyte in electrochemical applications and energy storage devices.[7][15]

Safety and Handling

While considered a "greener" alternative, this compound is not without hazards. It can cause skin irritation and allergies upon prolonged contact.[7] It also exhibits some toxicity to aquatic organisms, and therefore, its release into the environment should be avoided.[7] Appropriate personal protective equipment, such as gloves and goggles, should be worn when handling the compound.[7] It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[7]

Future Outlook

The simplicity of its synthesis, low cost, and versatile applications position this compound as a compound of increasing importance in the pursuit of sustainable chemistry. Further research is likely to expand its use in various industrial processes, from pharmaceuticals to biorefineries. Its role as a model for the development of other low-cost and environmentally friendly ionic liquids will continue to be a significant area of investigation.

References

- 1. matec-conferences.org [matec-conferences.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Triethylammonium Hydrogen Sulfate [Et3NH][HSO4]-Catalyzed Rapid and Efficient Multicomponent Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. Triethylamine - Wikipedia [en.wikipedia.org]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. chembk.com [chembk.com]

triethylammonium sulfate synthesis from triethylamine and sulfuric acid

An In-depth Technical Guide to the Synthesis of Triethylammonium Sulfate from Triethylamine and Sulfuric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, an ionic liquid with significant applications in various scientific fields, including as a catalyst and medium in organic reactions and for biomass delignification.[1][2][3][4] The synthesis is a straightforward acid-base neutralization reaction between triethylamine and sulfuric acid, known for its high yield and atom economy.[1]

Reaction Mechanism and Stoichiometry

The formation of this compound proceeds via a complete proton transfer from sulfuric acid to the lone pair of electrons on the nitrogen atom of triethylamine.[1] This is an exothermic acid-base neutralization reaction. The stoichiometry of the reaction is a 1:1 molar ratio of triethylamine to sulfuric acid, yielding triethylammonium hydrogen sulfate.[1]

Reaction Equation:

(C₂H₅)₃N + H₂SO₄ → [(C₂H₅)₃NH]⁺[HSO₄]⁻

Experimental Protocols

Several methodologies for the synthesis of this compound have been reported. Below are detailed protocols from scientific literature.

Protocol 1: Aqueous Synthesis at Room Temperature

This method, adapted from Shikh Zahari et al., is noted for its simplicity and high yield.[1]

-

Step 1: Preparation of Reactant Mixture

-

Mix triethylamine with water. The two will form an immiscible mixture.[1]

-

-

Step 2: Acid Addition

-

Step 3: Water Removal

-

The water is subsequently removed, typically using a rotary evaporator, followed by further drying under high vacuum or freeze-drying to obtain the final product.[5]

-

Protocol 2: Synthesis at Elevated Temperature

This protocol, described by Ahirrao et al., is performed at a higher temperature to ensure the reaction goes to completion.[6][7]

-

Step 1: Reactant Addition

-

Step 2: Reaction Completion

-

Step 3: Drying

Quantitative Data

The synthesis of this compound is highly efficient, with reported yields being quantitative or near-quantitative.

| Parameter | Value | Reference |

| Yield | 100% | Shikh Zahari et al.[1] |

| Yield | 99% | Ahirrao et al.[6][7] |

| Molar Ratio (TEA:H₂SO₄) | 1:1 | Shikh Zahari et al.[1] |

Characterization Data

The successful synthesis of this compound can be confirmed using various analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being a key method.

¹H-NMR Spectroscopy:

The protonation of the nitrogen atom in triethylamine leads to a downfield shift of the signals corresponding to the ethyl protons in the ¹H-NMR spectrum. This is due to the inductive effect of the newly formed positive charge on the nitrogen, which deshields the adjacent protons.[1]

| Compound | Proton Signal | Chemical Shift (δ, ppm) | Reference |

| Triethylamine | -CH₂- | ~2.5 | Shikh Zahari et al.[1] |

| -CH₃ | ~1.0 | Shikh Zahari et al.[1] | |

| Triethylammonium Hydrogen Sulfate | -CH₂- | 3.10 (quartet) | Ahirrao et al.[6][7] |

| -CH₃ | 1.18 (triplet) | Ahirrao et al.[6][7] | |

| -NH- | 8.89 (singlet) | Ahirrao et al.[6][7] |

Visualizations

Reaction Pathway Diagram

Caption: Synthesis of this compound from triethylamine and sulfuric acid.

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis and characterization.

References

- 1. matec-conferences.org [matec-conferences.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Triethylammonium hydrogen sulfate ionic liquid as a low-cost solvent: A short review of synthesis, analysis and applications | MATEC Web of Conferences [matec-conferences.org]

- 4. researchinschools.org [researchinschools.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Triethylammonium Hydrogen Sulfate [Et3NH][HSO4]-Catalyzed Rapid and Efficient Multicomponent Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Triethylammonium Sulfate in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triethylammonium sulfate, [Et₃NH][HSO₄], is a protic ionic liquid that has garnered significant attention in organic synthesis due to its efficacy as a catalyst and a green solvent.[1][2] Its low cost, high thermal stability, low volatility, and reusability make it an environmentally benign alternative to conventional volatile organic solvents and hazardous acid catalysts.[3][4] This document provides detailed application notes and protocols for the use of this compound in various organic transformations, supported by quantitative data and experimental procedures.

Synthesis of this compound [Et₃NH][HSO₄]

A straightforward and high-yielding protocol for the synthesis of this compound involves the neutralization reaction between triethylamine and sulfuric acid.[3][5][6]

Experimental Protocol:

-

In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, place triethylamine (10.1 g, 0.1 mol).

-

Cool the flask in an ice bath.

-

Slowly add sulfuric acid (98%) (9.8 g, 0.1 mol) dropwise to the triethylamine over a period of 1 hour with constant stirring.[3][5]

-

After the addition is complete, continue stirring the reaction mixture for an additional hour at 70°C to ensure the reaction goes to completion.[3][5]

-

Remove any traces of water by heating the resulting liquid at 80°C under a high vacuum until a constant weight is achieved.

-

The final product, triethylammonium hydrogen sulfate, is obtained in nearly quantitative yield (99%).[3][5]

Characterization: The structure of the synthesized ionic liquid can be confirmed by ¹H NMR spectroscopy. In DMSO-d₆, the expected peaks are: δ 1.18 (t, 9H), 3.10 (q, 6H), 8.89 (s, 1H).[3][5]

Application 1: Synthesis of Bis(indolyl)methanes

This compound serves as a highly efficient and reusable catalyst for the synthesis of bis(indolyl)methanes from the reaction of indoles with various aldehydes. This method is characterized by its operational simplicity, short reaction times, and high yields.[7]

Quantitative Data:

| Aldehyde Reactant | Reaction Time (min) | Yield (%) |

| Benzaldehyde | 25 | 98 |

| 4-Chlorobenzaldehyde | 30 | 96 |

| 4-Methoxybenzaldehyde | 35 | 95 |

| 4-Nitrobenzaldehyde | 40 | 92 |

| Furfural | 30 | 94 |

| Cinnamaldehyde | 60 | 82 |

Table 1: Synthesis of various bis(indolyl)methanes using [Et₃NH][HSO₄] as a catalyst at room temperature.[7]

Experimental Protocol:

-

In a round-bottom flask, combine indole (2 mmol) and the desired aldehyde (1 mmol).

-

Add this compound (20 mol%) as the catalyst.

-

Add water (5 mL) as the solvent.

-

Stir the reaction mixture at room temperature for the time specified in Table 1.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the solid product is separated by filtration.

-

The aqueous layer containing the catalyst can be recovered by evaporating the water under reduced pressure and reused for subsequent reactions.[7]

Catalyst Reusability: The catalyst can be effectively recovered and reused for up to five cycles without a significant loss in its catalytic activity.[7]

Application 2: Multicomponent Synthesis of Fused Pyridine Derivatives

This compound is a potent catalyst for the one-pot, three-component synthesis of pyrido[2,3-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. It acts as both a catalyst and a solvent, simplifying the reaction setup.[3][5]

Quantitative Data:

| Aldehyde | Acyl Acetonitrile | Amino Heterocycle | Time (min) | Yield (%) |

| 4-Cl-C₆H₄CHO | 3-oxo-3-phenylpropanenitrile | 3-methyl-1-phenyl-1H-pyrazol-5-amine | 30 | 96 |

| C₆H₅CHO | 3-oxo-3-phenylpropanenitrile | 3-methyl-1-phenyl-1H-pyrazol-5-amine | 35 | 95 |

| 4-MeO-C₆H₄CHO | 3-oxo-3-phenylpropanenitrile | 3-methyl-1-phenyl-1H-pyrazol-5-amine | 40 | 92 |

| Thiophene-2-carbaldehyde | 3-oxo-3-phenylpropanenitrile | 6-aminouracil | 45 | 94 |

| Furfural | 3-oxo-3-phenylpropanenitrile | 6-aminouracil | 40 | 93 |

Table 2: Synthesis of fused pyridine derivatives using [Et₃NH][HSO₄] under solvent-free conditions at 60°C.[3][5]

Experimental Protocol:

-

In a reaction vessel, mix the substituted aldehyde (1 mmol), acyl acetonitrile (1 mmol), and this compound (1 mmol).

-

Stir the mixture at room temperature for 5 minutes.

-

Add the electron-rich amino heterocycle (1 mmol) to the mixture.

-

Heat the reaction mixture to 60°C with continuous stirring. The mixture will solidify as the reaction proceeds.[3][5]

-

After the reaction is complete (monitored by TLC), add cold water to the solidified mass.

-

Isolate the product by filtration.

-

The ionic liquid can be recovered from the aqueous filtrate by removing the water under reduced pressure.[3][5]

Reaction Mechanism Workflow: The proposed mechanism for this multicomponent reaction involves a sequence of condensation, addition, and cyclization steps.

Caption: Proposed mechanism for the synthesis of fused pyridine derivatives.

Application 3: Fischer Esterification

This compound is an effective and environmentally friendly catalyst for the Fischer esterification of carboxylic acids with alcohols, offering excellent yields.[4][8][9]

Quantitative Data:

| Carboxylic Acid | Alcohol | Time (h) | Temperature (°C) | Yield (%) |

| Acetic Acid | Ethanol | ~1 | Reflux | 93.4 |

| Acetic Acid | Propan-1-ol | ~2 | Reflux | 90 |

| Propanoic Acid | Ethanol | ~2 | Reflux | 91 |

| Salicylic Acid | Hexan-1-ol | ~8 | Reflux | 67.6 |

Table 3: Fischer esterification catalyzed by [Et₃NH][HSO₄].[4]

Experimental Protocol:

-

Combine the carboxylic acid (1 equivalent) and the alcohol (1.5 equivalents) in a round-bottom flask.

-

Add this compound (e.g., 0.3 g to 3 g, increased amount speeds up the reaction).[4]

-

Heat the mixture to reflux for the specified time.

-

Upon completion, the ester product forms a separate phase from the ionic liquid, facilitating easy separation.[8][9]

-

Decant or separate the ester layer. The ionic liquid can be recovered and reused.

Experimental Workflow and Catalyst Recycling:

Caption: General workflow for Fischer esterification and catalyst recycling.

Conclusion

This compound has proven to be a versatile and efficient ionic liquid for a range of important organic transformations. Its role as a green catalyst and solvent, combined with its ease of preparation and reusability, makes it a valuable tool for sustainable chemistry in both academic and industrial settings. The protocols and data presented here offer a practical guide for researchers and professionals in the field of drug development and organic synthesis.

References

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. Triethylammonium Hydrogen Sulfate [Et3NH][HSO4]-Catalyzed Rapid and Efficient Multicomponent Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchinschools.org [researchinschools.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. matec-conferences.org [matec-conferences.org]

- 7. tandfonline.com [tandfonline.com]

- 8. [PDF] Application of triethylammonium salts as ionic liquid catalyst and medium for Fischer esterification | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Triethylammonium Sulfate as an Efficient Catalyst for Pechmann Condensation

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pechmann condensation is a fundamental reaction in organic synthesis for the preparation of coumarins and their derivatives.[1] Discovered by Hans von Pechmann, this method involves the acid-catalyzed condensation of a phenol with a β-keto ester.[1][2] Coumarin scaffolds are significant structural motifs found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticoagulant, anti-inflammatory, and antitumor properties, making their efficient synthesis crucial for drug discovery.[1] Triethylammonium hydrogen sulfate, [Et₃NH][HSO₄], has emerged as a highly efficient, reusable, and environmentally benign ionic liquid catalyst for this transformation.[3][4] Its use as a Brønsted acid catalyst often allows for solvent-free conditions, shorter reaction times, and high yields.[4][5]

Experimental Protocols

Preparation of Triethylammonium Hydrogen Sulfate Catalyst

This protocol details the synthesis of the ionic liquid catalyst, [Et₃NH][HSO₄].

Materials:

-

Triethylamine (10.1 g, 0.1 mol)

-

Sulfuric acid (98%) (9.8 g, 0.1 mol)

Procedure:

-

In a flask, carefully add sulfuric acid (98%) dropwise to triethylamine at 60°C over a period of 1 hour.

-

After the addition is complete, stir the reaction mixture for an additional hour at 70°C to ensure the reaction goes to completion.[3][5][6]

-

Remove any traces of water by heating the resulting residue at 80°C under a high vacuum until the weight of the residue remains constant.[3][5][6]

-

The final product, triethylammonium hydrogen sulfate, is obtained in nearly quantitative yield (99%).[3][5][6]

General Protocol for Pechmann Condensation

This protocol describes the synthesis of 4-substituted coumarins using phenols and β-ketoesters with [Et₃NH][HSO₄] as the catalyst.

Materials:

-

Phenol derivative (e.g., Resorcinol) (1 mmol)

-

β-ketoester (e.g., Ethyl acetoacetate) (1 mmol)

-

Triethylammonium hydrogen sulfate ([Et₃NH][HSO₄]) (0.2 mmol, 20 mol%)

Procedure:

-

Combine the phenol, β-ketoester, and triethylammonium hydrogen sulfate in a round-bottom flask.

-

Heat the mixture at 110°C under solvent-free conditions.[7]

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the flask and stir. The solid product will precipitate.

-

Collect the precipitated product by filtration.

-

Recrystallize the crude product from ethanol to obtain the pure coumarin derivative.

Data Presentation

The efficiency of triethylammonium hydrogen sulfate as a catalyst is demonstrated in the synthesis of various coumarin derivatives. The following table summarizes the results for the Pechmann condensation of different phenols with ethyl acetoacetate under solvent-free conditions at 110°C using 20 mol% of the catalyst.

| Entry | Phenol | Product | Time (min) | Yield (%) |

| 1 | Phenol | 4-Methylcoumarin | 180 | 82 |

| 2 | Resorcinol | 7-Hydroxy-4-methylcoumarin | 10 | 98 |

| 3 | Catechol | 8-Hydroxy-4-methylcoumarin | 120 | 85 |

| 4 | Hydroquinone | 6-Hydroxy-4-methylcoumarin | 120 | 80 |

| 5 | Phloroglucinol | 5,7-Dihydroxy-4-methylcoumarin | 10 | 96 |

| 6 | Pyrogallol | 7,8-Dihydroxy-4-methylcoumarin | 15 | 95 |

| 7 | p-Cresol | 6-Methyl-4-methylcoumarin | 180 | 78 |

| 8 | m-Cresol | 7-Methyl-4-methylcoumarin | 180 | 80 |

| 9 | o-Cresol | 8-Methyl-4-methylcoumarin | 180 | 75 |

| 10 | α-Naphthol | 4-Methyl-1,2-benzocoumarin | 15 | 94 |

| 11 | β-Naphthol | 4-Methyl-3,4-benzocoumarin | 15 | 95 |

Data sourced from a study by Karimi-Jabei et al., which systematically investigated these reactions.[7]

Visualizations

Experimental Workflow

The diagram below illustrates the general workflow for the synthesis of coumarins via Pechmann condensation using triethylammonium sulfate.

Caption: Workflow for Pechmann Condensation using [Et₃NH][HSO₄].

Reaction Mechanism

The Pechmann condensation proceeds via an acid-catalyzed mechanism involving transesterification, electrophilic aromatic substitution (cyclization), and dehydration.[1][2] The Brønsted acid [Et₃NH][HSO₄] facilitates these steps by protonating the carbonyl groups, thereby activating them for nucleophilic attack.

Caption: Catalytic cycle of the Pechmann Condensation.

Advantages of Using [Et₃NH][HSO₄]

The use of triethylammonium hydrogen sulfate as a catalyst for the Pechmann condensation offers several significant advantages:

-

Green Chemistry: It is considered a greener alternative to conventional corrosive acid catalysts like concentrated H₂SO₄.[5][6]

-

High Efficiency: The catalyst provides excellent to quantitative yields of coumarin derivatives.[3][7]

-

Mild Conditions: The reactions can often be performed under solvent-free conditions with shorter reaction times.[7]

-